2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

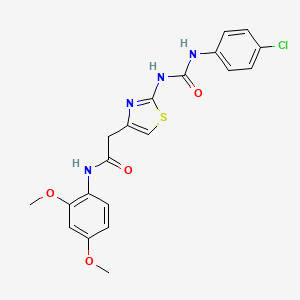

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic thiazole-derived acetamide compound featuring a urea linkage and a 2,4-dimethoxyphenyl substituent. Structurally, it combines a thiazole core with a 4-chlorophenyl urea moiety and an acetamide group substituted with electron-donating methoxy groups.

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S/c1-28-15-7-8-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-12(21)4-6-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIQTNRRXAFKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule featuring a thiazole ring, a urea linkage, and an acetamide moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Features

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 414.9 g/mol

- Key Functional Groups :

- Thiazole ring: Known for diverse biological activities.

- Urea linkage: Enhances hydrogen bonding capabilities.

- Acetamide moiety: Contributes to solubility and bioavailability.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide | Thiazole, urea, acetamide | Potential anticancer properties |

| N-[4-chlorophenyl]-1,3-thiazole-2-carboxamide | Thiazole ring with carboxamide | Cytotoxic effects on cancer cells |

| 5-methylthiazole-2-carboxylic acid derivatives | Thiazole with carboxylic acid | Antibacterial properties |

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer. The mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that This compound effectively reduced cell viability in vitro through multiple mechanisms:

- Induction of apoptosis via the mitochondrial pathway.

- Inhibition of the AKT/mTOR signaling pathway.

- Activation of caspases leading to programmed cell death.

Antibacterial Activity

The presence of the thiazole ring and urea linkage suggests potential antibacterial activity. Similar compounds have been shown to exhibit efficacy against Gram-positive bacteria.

Table 2: Antibacterial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| N-[4-chlorophenyl]-1,3-thiazole-2-carboxamide | Escherichia coli | 15 µg/mL |

| 5-methylthiazole derivatives | Bacillus subtilis | 20 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may bind to enzyme active sites, inhibiting their catalytic functions.

- Receptor Modulation : The compound may influence receptor activity involved in cell signaling pathways.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives

- N-(4-Phenyl-2-thiazolyl)acetamide (): Lacks the urea group and dimethoxyphenyl substituent. Synthesized via AlCl₃-mediated reactions, it demonstrates simpler synthetic pathways but reduced hydrogen-bonding capacity compared to the target compound.

- 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (): Replaces the dimethoxyphenyl group with a thiazol-2-yl moiety. This substitution introduces additional hydrogen-bonding sites but may reduce lipophilicity, impacting membrane permeability .

Urea-Containing Analogues

- 2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (): Features a trifluoromethoxy group instead of dimethoxy substituents. The electron-withdrawing CF₃O group enhances metabolic stability but may reduce solubility compared to the target compound’s methoxy groups .

Triazole and Imidazolidinyl Derivatives

- 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide (): Incorporates a triazole ring and dimethylamino group. Triazole derivatives often exhibit superior pharmacokinetic profiles, but the target compound’s thiazole-urea scaffold may offer distinct binding modes .

- N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide (): Contains a thioxo-imidazolidinyl group.

Antibacterial and Antifungal Profiles

- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) (): Exhibits MIC values of 6.25–12.5 µg/mL against bacterial strains. The target compound’s urea group may enhance activity by facilitating interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Shows moderate antifungal activity. The dimethoxyphenyl group in the target compound could improve bioavailability over dichlorophenyl derivatives .

Anticancer Potential

- The urea moiety in the target compound may modulate apoptosis pathways differently .

Physicochemical and Crystallographic Properties

The target compound’s 2,4-dimethoxyphenyl group is expected to increase solubility compared to chlorophenyl analogues, while the urea linkage may stabilize crystal lattices via N–H⋯O/N interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.